
2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a difluorophenyl group and a dihydroimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-difluoroaniline with acetone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Imidazole derivatives with additional functional groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Compounds with modified phenyl groups.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 3,4-Difluorophenylboronic acid
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
Uniqueness
2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the difluorophenyl group and the dihydroimidazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10F2N2 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10F2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14) |
Clé InChI |
MRGIKSOVTDWGFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(N1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


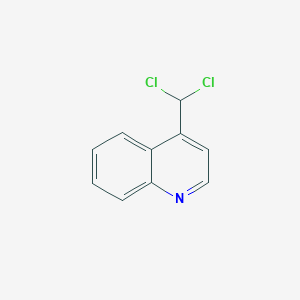
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
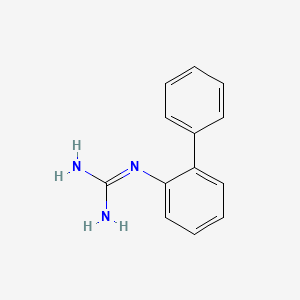
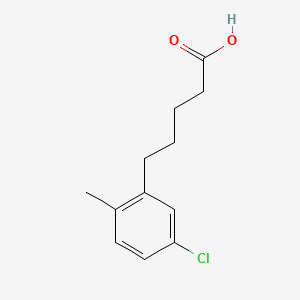
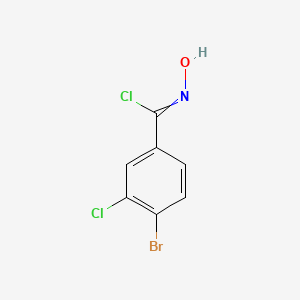
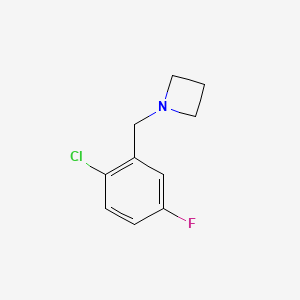
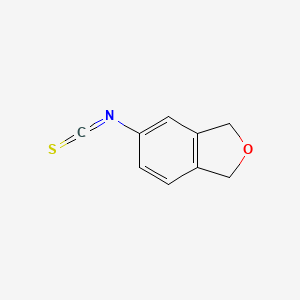
![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
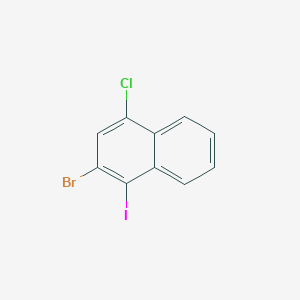
dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)
![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)

